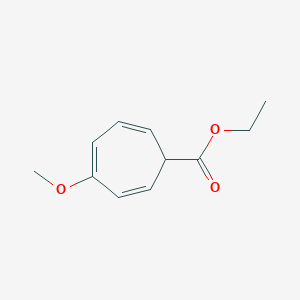![molecular formula C13H11NS B14187085 N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline CAS No. 918866-66-7](/img/structure/B14187085.png)
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline is an organic compound that features a thiophene ring, a propynyl group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline typically involves the coupling of thiophene derivatives with aniline derivatives. One common method is the microwave-assisted coupling-isomerization reaction, which provides a practical entry to thienyl-substituted compounds . The reaction conditions often involve the use of catalytic amounts of transition metals and specific solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted reactions or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions involving the substitution of functional groups on the thiophene or aniline rings.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, transition metal catalysts, and specific solvents that facilitate the desired transformations. The conditions often involve controlled temperatures and light exposure to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative formylation can yield formamides under mild conditions .
Wissenschaftliche Forschungsanwendungen
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, in oxidative reactions, the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various biological targets, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophen-2-yl-propynoic acid
- N-Methyl-1-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
Uniqueness
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline is unique due to its specific combination of a thiophene ring, a propynyl group, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
918866-66-7 |
|---|---|
Molekularformel |
C13H11NS |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
N-(3-thiophen-2-ylprop-2-ynyl)aniline |
InChI |
InChI=1S/C13H11NS/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13/h1-3,5-7,9,11,14H,10H2 |
InChI-Schlüssel |
JBFLAMVLMXMVLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCC#CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)

silane](/img/structure/B14187046.png)
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)

![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
